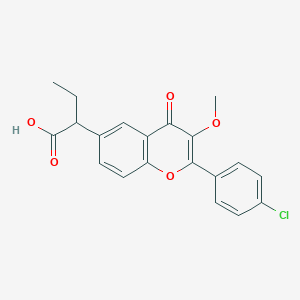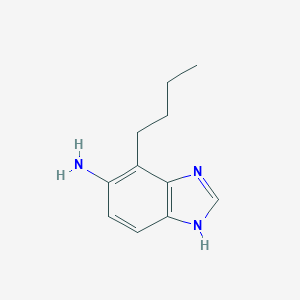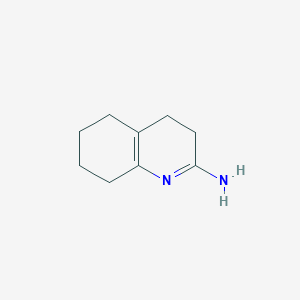![molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1](/img/structure/B70440.png)
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione” is a class of heterocycles present in a wide range of bioactive natural products and analogues . These compounds have been demonstrated to deliver potent and selective PIM kinases inhibitors .
Synthesis Analysis
The synthesis of this class of compounds has been extensively studied . A structure-based scaffold decoration and a stereoselective approach have been described . The synthesis involves a one-pot three-component coupling of a pyrrole derivative, amine, and trialkylphosphite .Molecular Structure Analysis
The molecular structure of “Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione” is complex. It is a pyrrolopyrazinone ring, which is a class of heterocycles . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of multiple bonds (two C–N and one C–P) via a domino process consisting of the chemoselective Kabachnik–Fields reaction and intramolecular cyclodehydration .Mechanism of Action
Future Directions
properties
IUPAC Name |
4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTXAKALSIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)



![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)



![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)


